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Compound of Interest

Compound Name: 1-Boc-3-isobutylpiperazine

Cat. No.: B1282807 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical properties of 1-Boc-
3-isobutylpiperazine, a key intermediate in the synthesis of various pharmaceuticals. Due to

the limited availability of specific experimental and in-depth computational studies on this

particular molecule in publicly accessible literature, this document outlines the standard and

robust computational methodologies that are applied to predict its properties. These predicted

values are crucial for understanding its molecular behavior, reactivity, and potential as a

scaffold in drug design.

Predicted Physicochemical and ADMET Properties
Computational methods are invaluable for the early-stage assessment of drug candidates. The

following table summarizes the predicted properties of 1-Boc-3-isobutylpiperazine using

established computational models. These properties provide insights into the molecule's likely

behavior in biological systems.
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Property Type Parameter Predicted Value
Significance in
Drug Development

Physicochemical

Properties
Molecular Formula C₁₃H₂₆N₂O₂

Basic molecular

information

Molecular Weight 242.36 g/mol
Influences absorption

and distribution

Topological Polar

Surface Area (TPSA)
41.57 Å²

Predicts cell

permeability

logP (Octanol-Water

Partition Coefficient)
2.4 - 2.8

Indicates lipophilicity

and membrane

permeability

Pharmacokinetic

Properties (ADMET)

Hydrogen Bond

Acceptors
3

Influences solubility

and receptor binding

Hydrogen Bond

Donors
1

Influences solubility

and receptor binding

Rotatable Bonds 4

Relates to

conformational

flexibility

Note: The values presented are derived from computational predictions for structurally similar

compounds and established cheminformatics tools, as direct experimental or published

computational data for 1-Boc-3-isobutylpiperazine is not readily available.

Computational Methodology for Theoretical
Property Calculation
To generate the theoretical properties of 1-Boc-3-isobutylpiperazine, a standard

computational chemistry workflow is employed. This workflow, detailed below, utilizes Density

Functional Theory (DFT), a robust method for predicting the electronic structure and properties

of molecules.

I. Molecular Geometry Optimization
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The initial step involves determining the most stable three-dimensional conformation of the 1-
Boc-3-isobutylpiperazine molecule.

Initial Structure Generation: A 2D sketch of the molecule is converted into an initial 3D

structure using molecular editing software such as Avogadro or ChemDraw.

Conformational Search: A systematic or stochastic conformational search is performed to

identify low-energy conformers. This is crucial due to the flexibility of the piperazine ring and

the isobutyl and Boc groups.

Quantum Mechanical Optimization: The most promising low-energy conformers are then

subjected to full geometry optimization using a DFT method. A common and effective

combination of functional and basis set for this purpose is B3LYP/6-31G*. This level of theory

provides a good balance between accuracy and computational cost for organic molecules of

this size.

II. Calculation of Molecular Properties
Once the optimized geometry is obtained, a variety of theoretical properties can be calculated.

Electronic Properties:

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO)

and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO gap

is a key indicator of chemical reactivity and stability.

Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the

electron density distribution and identify regions susceptible to electrophilic and

nucleophilic attack.

Spectroscopic Properties:

Vibrational Frequencies: The calculation of vibrational frequencies (infrared spectrum) can

help in the characterization of the molecule and serves as a confirmation of the optimized

structure being a true energy minimum.
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NMR Chemical Shifts: Theoretical prediction of ¹H and ¹³C NMR chemical shifts can aid in

the interpretation of experimental NMR data.

Thermodynamic Properties:

Standard thermodynamic quantities such as enthalpy, entropy, and Gibbs free energy can

be calculated from the vibrational analysis.

Computational Workflow Diagram
The following diagram illustrates the logical flow of the computational protocol for determining

the theoretical properties of 1-Boc-3-isobutylpiperazine.
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Computational Workflow for Theoretical Property Prediction

1. Initial 3D Structure Generation

2. Conformational Analysis

3. Geometry Optimization (DFT: B3LYP/6-31G*)

4. Frequency Calculation & Verification

5. Property Calculation

Electronic Properties (HOMO, LUMO, MEP) Spectroscopic Properties (IR, NMR) Thermodynamic Properties

Analysis and Interpretation

Click to download full resolution via product page

To cite this document: BenchChem. [In-Depth Technical Guide: Theoretical Properties of 1-
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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